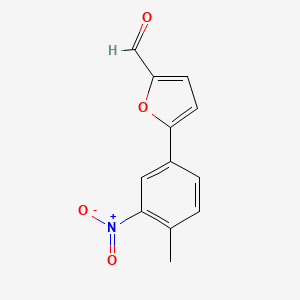

5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde can be achieved through a multi-step process. One common method involves the following steps:

Starting Materials: The synthesis begins with 1-bromo-4-methyl-2-nitrobenzene and (5-formylfuran-2-yl)boronic acid.

Reaction Conditions: These starting materials are mixed in a solvent mixture of dimethoxyethane, ethanol, and water. The reaction is catalyzed by palladium(II) chloride (Pd(PPh3)2Cl2) and potassium carbonate (K2CO3).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.

化学反应分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

Mechanistic Insight : The aldehyde is oxidized via a two-step process involving the formation of a geminal diol intermediate, followed by dehydrogenation to the carboxylic acid .

Reduction Reactions

The nitro and aldehyde groups are susceptible to reduction, though selectivity depends on reaction conditions.

Nitro Group Reduction

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂/Pd-C (ethanol, 25°C) | 5-(4-Methyl-3-aminophenyl)furan-2-carbaldehyde | ~85% | |

| Fe/HCl | Same as above | Lower selectivity |

Selectivity Note : The nitro group reduces preferentially over the aldehyde under mild hydrogenation conditions .

Aldehyde Group Reduction

| Reagent/Conditions | Product | Notes | Source |

|---|---|---|---|

| NaBH₄ (methanol, 0°C) | 5-(4-Methyl-3-nitrophenyl)furan-2-methanol | Requires inert atmosphere | |

| LiAlH₄ (THF, reflux) | Same as above | Higher reactivity, risk of over-reduction |

Electrophilic Aromatic Substitution

The furan and nitrophenyl rings participate in electrophilic reactions, though regioselectivity is influenced by substituents.

Nitration of the Furan Ring

| Reagent/Conditions | Product | Position | Source |

|---|---|---|---|

| HNO₃/H₂SO₄ (0°C) | 5-(4-Methyl-3-nitrophenyl)-3-nitrofuran-2-carbaldehyde | C3 of furan |

Regiochemical Rationale : The electron-withdrawing aldehyde group directs nitration to the C3 position of the furan ring .

Halogenation of the Phenyl Ring

| Reagent/Conditions | Product | Position | Source |

|---|---|---|---|

| Br₂/FeBr₃ (CH₂Cl₂, 25°C) | 5-(4-Methyl-3-nitro-5-bromophenyl)furan-2-carbaldehyde | C5 of phenyl |

Directing Effects : The nitro group (-NO₂) meta-directs electrophiles, while the methyl group (-CH₃) activates ortho/para positions, leading to mixed regioselectivity .

Nucleophilic Addition to Aldehyde

The aldehyde participates in condensation and nucleophilic addition reactions.

| Reagent/Conditions | Product | Application | Source |

|---|---|---|---|

| NH₂OH·HCl (EtOH, reflux) | 5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde oxime | Chelating agent synthesis | |

| Hydrazine hydrate | Corresponding hydrazone | Intermediate for heterocycles |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 180°C, beyond which decomposition generates CO, CO₂, and NOₓ gases .

| Decomposition Stage | Temperature Range (°C) | Major Products | Source |

|---|---|---|---|

| Primary | 180–220 | CO, NO₂ | |

| Secondary | 220–300 | CO₂, HCN |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces nitro-to-nitrito rearrangement, forming a transient nitrite ester intermediate .

Key Limitations in Existing Data

-

Industrial-Scale Procedures : No documented methods for large-scale synthesis or reactions.

-

Biological Activity Correlations : Reactivity data linked to antimicrobial or pharmacological effects remain unexplored.

-

Stereoselective Transformations : Chiral derivatives or asymmetric reactions are not reported.

科学研究应用

5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.

作用机制

The mechanism of action of 5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial activity. Additionally, the formyl group can participate in covalent bonding with nucleophiles, affecting enzyme activity and other biological processes .

相似化合物的比较

Similar Compounds

5-(4-Nitrophenyl)furan-2-carbaldehyde: Similar structure but lacks the methyl group on the phenyl ring.

5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde: Contains a trifluoromethyl group instead of a nitro group.

Uniqueness

5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde is unique due to the presence of both a nitro group and a methyl group on the phenyl ring, which can influence its reactivity and biological activity. This combination of functional groups provides a distinct set of chemical properties that can be exploited in various applications.

生物活性

Key Features:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Nitro Group : Contributes to the compound's reactivity.

- Aldehyde Group : Imparts potential for various chemical reactions.

Biological Activity Overview

While specific studies on 5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde are sparse, the biological activities of related compounds provide insights into its potential effects. Compounds with similar structures have been investigated for various biological activities, including antibacterial, antifungal, and antitumor properties.

Related Compounds and Their Activities

Several structurally related compounds have demonstrated significant biological activities:

The exact mechanism of action for this compound remains largely uncharacterized. However, the presence of the nitro group suggests potential interactions with biomolecules that could lead to reactive oxygen species (ROS) generation or interference with cellular processes. Studies on similar nitrofuran derivatives indicate that they may target bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies and Research Findings

- Antibacterial Activity : A study focused on nitrofuran derivatives indicated that compounds with similar nitro substitutions exhibited significant antibacterial properties against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and Mycobacterium tuberculosis . This suggests potential for this compound in combating resistant bacterial infections.

- Cytotoxicity Studies : Although specific cytotoxicity data for this compound are not available, related furan derivatives have shown cytotoxic effects against various cancer cell lines . This raises the possibility that this compound may also exhibit antiproliferative activity.

属性

IUPAC Name |

5-(4-methyl-3-nitrophenyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-8-2-3-9(6-11(8)13(15)16)12-5-4-10(7-14)17-12/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQWVTAUNMQOEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。